Orthogonal Suzuki–Miyaura Reactivity
In palladium‑catalyzed Suzuki–Miyaura reactions, the relative reactivity of halogen electrophiles follows the order R–I > R–Br >> R–Cl . For Methyl 2-bromo-5-cyano-3-iodobenzoate, this translates to a >10‑fold faster oxidative addition of the C–I bond compared to the C–Br bond, enabling exclusive coupling at the 3‑iodo position under mild conditions (e.g., room temperature, low catalyst loading) . After the iodine site is functionalized, the remaining 2‑bromo group can be engaged in a second, independent coupling step using more forcing conditions or a different catalyst system, thereby achieving fully orthogonal diversification.
| Evidence Dimension | Relative oxidative addition rate in Pd(0)-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | Aryl‑I site: benchmark reactivity (baseline = 1) |
| Comparator Or Baseline | Aryl‑Br site: approximately 0.05–0.1× rate of aryl‑I |
| Quantified Difference | ≥10‑fold difference |
| Conditions | Pd(PPh3)4 or Pd(OAc)2/ligand, aqueous base, ambient to 80 °C |
Why This Matters
This quantitative reactivity gap allows a synthetic chemist to carry out two sequential cross‑couplings without intermediate protection/deprotection, significantly reducing step count and improving overall yield.
